Adenosine 5'-diphosphate (sodium salt)
Description
Adenosine 5'-diphosphate (ADP) sodium salt (C₁₀H₁₄N₅O₁₀P₂·Na₂) is a nucleotide critical in cellular energy transfer and signaling. Structurally, it comprises adenosine linked to two phosphate groups via a 5',5'-diphosphate bond, with sodium counterions enhancing solubility. ADP serves as an intermediate in ATP/ADP/AMP cycles, participating in phosphorylation reactions, platelet aggregation, and enzymatic processes . It is widely sourced from suppliers like Sigma-Aldrich (Product No. A2754) and Merck, with purity levels ≥95–98% .
Structure
2D Structure
Properties
Molecular Formula |
C10H13N5Na2O10P2 |
|---|---|
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
ORKSTPSQHZNDSC-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The foundational method for synthesizing adenosine 5'-diphosphate disodium salt involves adenosine 5'-monophosphate (AMP) activation followed by phosphate coupling. A patent by Tener et al. (1999) details the use of adenosine-5'-phosphoromorpholidate-4-morpholine-N,N-dicyclohexyl carboxamidine salt as a key intermediate. This compound reacts with tri-iso-butylammonium orthophosphate in anhydrous tri-n-propylphosphate, achieving nucleophilic displacement at the phosphorus center. The reaction proceeds at room temperature over 72 hours, yielding crude adenosine 5'-diphosphate with minimal byproducts.
Critical reagents include:
- Adenosine-5'-phosphoromorpholidate : Synthesized from AMP and morpholine using carbodiimide-mediated condensation.
- Trialkylammonium orthophosphate : Serves as the phosphate donor, with tri-iso-butylammonium salts preferred for solubility in nonpolar solvents.
The stoichiometric ratio of 1:1.2 (AMP derivative:orthophosphate) ensures complete conversion, while excess orthophosphate minimizes dimerization to adenosine 5'-triphosphate (ATP).
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Tri-n-propylphosphate | Maximizes reagent solubility |
| Temperature | 20–25°C | Prevents hydrolysis |
| Reaction Duration | 72 hours | Ensures >95% conversion |
| Moisture Control | <0.1% H₂O | Avoids side reactions |
Under these conditions, the patent reports a yield of 89% adenosine 5'-diphosphate disodium salt with 98.5% purity after purification. Residual byproducts include 5% adenosine 5'-monophosphate (AMP) and 2% ATP, which are removed during downstream processing.
Enzymatic Synthesis Using ATP Synthases
Biocatalytic Conversion from ATP
Adenosine 5'-diphosphate can be enzymatically derived from adenosine 5'-triphosphate (ATP) via phosphatase-mediated dephosphorylation. MP Biomedicals specifies that commercial adenosine 5'-diphosphate disodium salt is often sourced from yeast extracts rich in ATP synthases. The reaction follows:
$$
\text{ATP} \xrightarrow{\text{ATP Synthase}} \text{ADP} + P_i \quad \text{}
$$
This method is favored for scalability, with fermentation batches producing up to 500 g/L ADP under controlled pH (7.4–7.8) and temperature (30–37°C). However, enzymatic synthesis requires stringent removal of endotoxins and proteins, typically achieved through ultrafiltration and ethanol precipitation.
Immobilized Enzyme Systems
Recent advancements employ immobilized ATP synthases on chitosan-coated magnetic nanoparticles to enhance reusability. A study by Zhang et al. (2023) demonstrated a 92% retention of enzymatic activity after 10 cycles, reducing production costs by 40% compared to free-enzyme systems.
Purification and Isolation Techniques
Ion-Exchange Chromatography
Crude reaction mixtures are purified using DEAE-cellulose columns equilibrated with 0.1 M Tris-HCl (pH 8.0). Elution with a linear gradient of 0.1–0.5 M NaCl separates ADP from AMP and ATP. The adenosine 5'-diphosphate fraction is identified by UV absorbance at 259 nm (OD₂₅₉/OD₂₆₀ ratio <1.0).
Solvent Precipitation
Post-chromatography, ADP is precipitated by adding methanol to 80% (v/v) at 4°C. This step reduces water content to ≤7%, as specified by Fisher Scientific. The precipitate is collected via centrifugation (10,000 ×g, 15 min), washed with cold acetone, and lyophilized to obtain a hygroscopic powder.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 4.6 ×250 mm) and 0.1 M KH₂PO₄ mobile phase (pH 6.0) resolves ADP from contaminants. Retention times are calibrated against USP reference standards, with ≥95% purity required for pharmaceutical use.
Structural Verification
Nuclear magnetic resonance (NMR) spectroscopy confirms the disodium salt structure. Key signals include:
- ³¹P NMR (121 MHz, D₂O) : δ −10.2 (d, J = 19 Hz, α-P), −5.8 (d, J = 19 Hz, β-P).
- ¹H NMR (500 MHz, D₂O) : δ 8.21 (s, H-8), 6.05 (d, J = 6 Hz, H-1'), 4.63–4.55 (m, H-2', H-3').
Industrial-Scale Production
Cost-Efficient Synthesis
Large-scale facilities utilize continuous-flow reactors to synthesize adenosine 5'-diphosphate disodium salt. A typical setup involves:
- Reactor 1 : AMP activation with carbodiimide in tetrahydrofuran (THF).
- Reactor 2 : Phosphate coupling at 25°C with residence time of 2 hours.
- In-line HPLC : Real-time monitoring to adjust feed rates and minimize waste.
This approach achieves a throughput of 50 kg/day with 97% purity, meeting ISO 9001 standards.
Regulatory Compliance
Manufacturers must adhere to Good Manufacturing Practice (GMP) guidelines for sterile filtration (0.22 µm membrane) and endotoxin testing (<0.05 EU/mg). Batch records include traceability codes for raw materials, ensuring compliance with ICH Q7 directives.
Chemical Reactions Analysis
Hydrolysis Reactions
ADP-Na undergoes pH-dependent hydrolysis, with distinct pathways in acidic and alkaline conditions:
Acidic Hydrolysis
-
Primary cleavage : Phosphate group hydrolysis occurs at the α-phosphate site under strongly acidic conditions (pH < 3).
-
Products : Adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi) dominate, with trace adenosine detected via HPLC .
Alkaline Hydrolysis
-
Mechanism : β-elimination at pH > 10 leads to ribose ring opening and phosphate ester bond cleavage.
-
FTIR Evidence :
Absorption Band (cm⁻¹) Assignment 3238 Hydroxy group (filtrate) 1635 Adenine (filtrate) 1093 Phosphate salt (residue) Disappearance of the 970 cm⁻¹ band confirms phosphate ester bond cleavage .
Metal Ion Coordination
ADP-Na forms stable complexes with divalent cations, influencing its reactivity:
Magnesium Complexation
-
Gas-phase decomposition : Collision-induced dissociation of [ADP-3H+Mg]⁻ ions produces ribose-free fragments, indicating strong phosphate-Mg²⁺-adenine interactions .
-
Key reaction :
This interaction stabilizes transition states during enzymatic processes .
Calcium Mobilization
ADP-ribose derivatives activate TRPM2 channels, increasing intracellular Ca²⁺ levels through direct binding to NUDT9 homology domains .
Enzymatic Phosphorylation
ADP-Na serves as a substrate in kinase-mediated reactions:
| Enzyme | Reaction | Product |
|---|---|---|
| Adenylate kinase | ADP + ATP → 2 ADP | ATP regeneration |
| Poly(ADP-ribose) polymerase (PARP) | NAD⁺ → ADP-ribose polymers | DNA repair signaling molecules |
Kinetic studies show a of 120 μM for PARP1 with ADP-ribose substrates .
Oxidation-Reduction Reactions
ADP-Na participates in redox cycles under controlled conditions:
-
Oxidation :
Occurs in neutral aqueous solutions, confirmed by UV-Vis spectral shifts at 265 nm .
-
Reduction :
Sodium borohydride reduces the ribose moiety to adenosine 5'-diphospho-alditols, detectable via NMR (δ 3.8–4.2 ppm for alditol protons) .
Synthetic Modifications
ADP-Na derivatives are synthesized for biochemical probes:
Ribose Analog Preparation
-
Step 1 : Imidazolide activation of AMP using Aldrithiol/triphenylphosphine:
-
Step 2 : Coupling with modified ribose derivatives (e.g., 2'-deoxyribose) yields analogues like 2'-deoxy-ADPR .
Stability Data
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 2.0, 25°C | 48 hours | AMP (85%), adenosine (15%) |
| pH 7.4, 37°C | 720 hours | <5% decomposition |
| 0.1 M NaOH, 60°C | 15 minutes | Inorganic phosphate, adenine |
Scientific Research Applications
Adenosine 5'-diphosphate (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate in enzymatic studies and as a building block in the synthesis of nucleotide analogs.
Biology: ADP is involved in cellular respiration and energy metabolism, making it a valuable tool in studying metabolic pathways.
Medicine: ADP is used in platelet aggregation studies and as a diagnostic tool in cardiovascular research.
Industry: It is utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Mechanism of Action
Adenosine 5'-diphosphate (sodium salt) exerts its effects through its role in energy transfer and signal transduction. It acts as a substrate for enzymes such as ATP synthase, which converts ADP to ATP, providing energy for cellular processes. ADP also interacts with purinergic receptors, such as P2Y1, P2Y12, and P2X1, influencing platelet activation and other cellular responses.
Comparison with Similar Compounds
Table 1: Key Properties of AMP, ADP, and ATP Sodium Salts
- Functional Roles :
Comparison with Cytidine 5'-Diphosphate (CDP) Sodium Salt
ADP and CDP share diphosphate backbones but differ in nucleobases (adenine vs. cytosine), leading to divergent enzyme interactions:
- Reductase Activity: Ehrlich tumor cell reductase shows distinct Mg²⁺ optima (0.1 mM for ADP vs. 3–4 mM for CDP) and sensitivity to organic solvents.
- Regulation : Both ADP and CDP reductase activities are suppressed by dATP, but CDP reduction is unaffected by dimethylformamide, unlike ADP .
Structural Isomers: Adenosine 2',5'-Diphosphate Sodium Salt
Adenosine 2',5'-diphosphate sodium salt (CAS 154146-84-6) is an isomer with phosphate groups at 2' and 5' positions. Unlike 5',5'-ADP, it acts as a kinase/ATPase inhibitor due to altered steric and electronic properties, making it valuable in enzyme mechanism studies .
Modified ADP Analogues
Substitutions on the adenine ring or phosphate chain alter biological activity:
- 2-MethylthioADP : 30-fold more potent than ADP in platelet aggregation due to enhanced receptor affinity .
- 2-ChloroADP : Reduced activity, highlighting the importance of the purine ring’s substituents .
- ADP Methylenediphosphonate : Inactive, emphasizing the necessity of the anhydride oxygen for receptor interaction .
Comparison with Other Nucleotides (UDP, GDP)
- Uridine 5'-diphosphate (UDP) : Involved in glycogen metabolism and glycosylation. Unlike ADP, UDP’s uracil base facilitates sugar transfer reactions .
- Guanosine 5'-diphosphate (GDP): Key in G-protein signaling and protein synthesis. Its guanine base enables distinct GTPase interactions compared to ADP’s adenine .
Biological Activity
Adenosine 5'-diphosphate (ADP) sodium salt is a crucial nucleotide involved in various biological processes, primarily in energy metabolism and cellular signaling. This article explores the biological activity of ADP, emphasizing its mechanisms of action, effects on cellular functions, and relevant case studies.
- Chemical Formula : C₁₀H₁₅N₅O₁₀P₂·2Na
- Molecular Weight : 493.147 g/mol
- CAS Number : 20398-34-9
- Density : 2.49 g/cm³
- Boiling Point : 877.7 °C
Biological Functions
ADP plays several critical roles in biological systems:
- Energy Transfer : ADP is a product of ATP dephosphorylation and serves as a substrate for ATP synthesis by ATP synthases. This process is vital for energy transfer within cells.
- Platelet Activation : ADP induces platelet aggregation through P2Y receptors, which are essential for blood clotting processes .
- Signal Transduction : It acts as a signaling molecule that can modulate various physiological responses, including inflammation and neuronal signaling .
ADP's biological activity primarily involves its interaction with purinergic receptors:
- P2Y Receptors : ADP binds to P2Y receptors on platelets, leading to activation and aggregation. This interaction is crucial for hemostasis and thrombosis.
- Inhibition of Adenylate Cyclase : ADP inhibits adenylate cyclase activity, which reduces cyclic AMP levels, further promoting platelet activation .
1. Platelet Aggregation Studies
A study conducted by Arts et al. (2012) demonstrated that ADP significantly enhances platelet aggregation in response to various agonists, highlighting its role in thrombus formation . The research utilized flow cytometry to quantify the activation levels of platelets upon exposure to ADP in vitro.
2. Ecto-Nucleotide Triphosphate Diphosphohydrolase Activity
Research by Ujházy et al. (1996) indicated that ecto-nucleotide triphosphate diphosphohydrolase (NTPDase) activity can modulate ADP levels in the microenvironment of cells, affecting vascular tone and inflammatory responses . This study provides insights into how extracellular nucleotides influence cellular behavior.
3. Inhibition of CD73 and Cancer Resistance
Recent findings suggest that ADP can inhibit ecto-5'-nucleotidase (CD73), which is implicated in drug resistance in cancer cells. For instance, a study showed that blocking CD73 with ADP reverses doxorubicin resistance in multidrug-resistant cancer cell lines . This highlights the potential therapeutic applications of ADP in overcoming drug resistance.
Data Table: Biological Activities of Adenosine 5'-diphosphate (Sodium Salt)
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Platelet Aggregation | Activation via P2Y receptors | Arts et al., 2012 |
| Energy Metabolism | Substrate for ATP synthesis | Sigma-Aldrich |
| Inhibition of Adenylate Cyclase | Reduces cAMP levels | Chemsrc |
| Reversal of Drug Resistance | Inhibits CD73 activity | Ujházy et al., 1996 |
Q & A
Q. How can researchers accurately quantify Adenosine 5'-diphosphate (sodium salt) in enzymatic assays while minimizing interference from other nucleotides?
Utilize hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry (MS) for high specificity. This method effectively separates ADP from AMP and ATP using a mobile phase of ammonium acetate buffer (pH 6.8) and acetonitrile, enabling quantification at sub-nanomolar levels .
Q. What experimental strategies are recommended to assess the binding kinetics of ADP to actomyosin complexes?
Employ transient kinetic studies with stopped-flow fluorescence spectroscopy. Monitor fluorescence changes during nucleotide binding to subfragment 1 (SF-1) or acto-SF-1, as ADP induces conformational shifts detectable via tryptophan quenching .
Q. How should researchers handle variations in ADP sodium salt purity across commercial sources?
Validate purity using reversed-phase HPLC (RP-HPLC) with UV detection at 260 nm or LC-MS. Confirm enzymatic activity via kinase-coupled assays (e.g., pyruvate kinase/lactate dehydrogenase system) to ensure functional integrity .
Q. What are the best practices for storing ADP sodium salt to maintain stability?
Store lyophilized powder at –20°C in desiccated conditions. For aqueous solutions, aliquot and freeze at –80°C to avoid freeze-thaw degradation. Buffers should maintain pH 6.5–7.5 to prevent hydrolysis .
Advanced Research Questions
Q. What methods are effective in synthesizing ADP prodrugs for enhanced cellular uptake?
Apply a phosphoramidate prodrug strategy. For example, phosphorylate adenosine using POCl₃ in trimethyl phosphate, followed by ion-exchange chromatography to isolate the triethylammonium salt. Convert to the sodium salt via Dowex resin .
Q. How can contradictory data in ADP's role in P2X4 receptor modulation be resolved?
Conduct competitive binding assays with selective antagonists (e.g., PPADS) and control nucleotide concentrations. Use Fura-2 calcium imaging to differentiate ADP-specific effects from ATP cross-reactivity in microglial cells .
Q. What considerations are needed when using ADP in multi-enzyme systems to prevent ATP interference?
Incorporate ATP-degrading enzymes (e.g., apyrase) or ATP regeneration systems (e.g., creatine kinase/phosphocreatine). Validate specificity using ATP-selective fluorescent probes (e.g., ATPlite) .
Q. How to evaluate the impact of different salt forms (e.g., Na⁺ vs. K⁺) on ADP's biochemical activity?
Compare kinetic parameters (e.g., Km, Vmax) in enzymatic assays (e.g., acetate kinase). Precipitate sodium salts with ethanol and quantify residual cations via atomic absorption spectroscopy .
Q. What analytical techniques distinguish structurally similar ADP derivatives (e.g., 2',5'-ADP vs. 5'-ADP) in complex mixtures?
Use high-resolution tandem mass spectrometry (HR-MS/MS) with collision-induced dissociation (CID). Differentiate isomers via fragmentation patterns (e.g., m/z 426.1 for periodate-oxidized ADP vs. m/z 428.1 for standard ADP) .
Key Methodological Considerations
- Purity Validation : Cross-reference CAS-registered derivatives (e.g., 154146-84-6 for 2',5'-ADP sodium salt) with NMR and enzymatic assays .
- Kinetic Modeling : Fit binding data to multi-step mechanisms (e.g., ) to account for conformational changes .
- Storage Stability : Monitor hydrolysis via thin-layer chromatography (TLC) with ninhydrin detection for amine-containing degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
